molecular formula C6H5BrClNO B1381641 (5-Bromo-4-chloropyridin-3-yl)methanol CAS No. 1633014-12-6

(5-Bromo-4-chloropyridin-3-yl)methanol

Cat. No.: B1381641
CAS No.: 1633014-12-6
M. Wt: 222.47 g/mol
InChI Key: AQRWGFFQVRGNFB-UHFFFAOYSA-N
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Description

(5-Bromo-4-chloropyridin-3-yl)methanol ( 1633014-12-6) is a halogenated pyridine derivative of high value in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate, or "building block," for the construction of more complex molecules . Its molecular structure incorporates both bromo and chloro substituents on the pyridine ring, which provide distinct sites for further chemical modification through metal-catalyzed cross-coupling reactions and nucleophilic substitutions . The additional methanol functional group offers a handle for further functionalization, enhancing its utility as a versatile precursor. The pyridine scaffold is a fundamental heterocycle found in numerous clinically useful agents and candidates . As such, this compound is designed for use in the synthesis of potential pharmaceutical compounds. Its physicochemical properties include a molecular weight of 222.47 g/mol and a molecular formula of C6H5BrClNO . Please handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-bromo-4-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-5-2-9-1-4(3-10)6(5)8/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRWGFFQVRGNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-chloropyridin-3-yl)methanol typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvents to achieve the desired substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive halogen reagents. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards for use in various applications .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-chloropyridin-3-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the halogen atoms .

Scientific Research Applications

Medicinal Chemistry

(5-Bromo-4-chloropyridin-3-yl)methanol is primarily investigated for its role as a pharmaceutical intermediate. Its unique structure allows it to act as a building block for various bioactive compounds.

  • Drug Development : The compound has been explored for its potential in synthesizing inhibitors for various enzymes and receptors. For instance, derivatives of this compound are being studied for their efficacy against cancer and infectious diseases due to their ability to interact with specific biological targets.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyridine derivatives based on this compound, demonstrating their potential as selective inhibitors of protein kinases, which are crucial in cancer progression .

Agrochemicals

In agrochemical research, this compound serves as a precursor for developing herbicides and pesticides. Its halogenated structure enhances its biological activity against pests and weeds.

Data Table 1: Agrochemical Applications

CompoundActivityTarget Organism
This compoundHerbicideVarious weeds
Derivative AInsecticideAphids
Derivative BFungicideFungal pathogens

Case Study : Research conducted by agricultural chemists demonstrated that derivatives synthesized from this compound exhibited significant herbicidal activity against common agricultural weeds, leading to reduced crop competition .

Material Science

The compound is also utilized in material science, particularly in the development of functional materials and coatings. Its chemical reactivity allows it to be incorporated into polymer matrices or used to modify surfaces.

Data Table 2: Material Applications

ApplicationDescription
CoatingsUsed in protective coatings due to its chemical stability and resistance to degradation.
PolymersIncorporated into polymer blends to enhance mechanical properties.

Mechanism of Action

The mechanism of action of (5-Bromo-4-chloropyridin-3-yl)methanol involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the halogen atoms can influence the compound’s reactivity and binding properties. These interactions can affect various molecular pathways, making the compound useful in different chemical and biological contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positional arrangement of substituents on the pyridine ring significantly impacts chemical behavior. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Positions) Molecular Formula Key Properties/Effects
(5-Bromo-4-chloropyridin-3-yl)methanol Br (5), Cl (4), -CH2OH (3) C6H5BrClNO Strong electron-withdrawing effects (Br, Cl) reduce ring electron density, enhancing electrophilic substitution resistance .
(5-Bromo-2-chloropyridin-3-yl)methanol Br (5), Cl (2), -CH2OH (3) C6H5BrClNO Cl at 2-position alters electronic distribution; may increase reactivity in cross-coupling reactions due to proximity to Br .
(5-Bromo-3-methoxypyridin-2-yl)methanol Br (5), -OCH3 (3), -CH2OH (2) C7H7BrNO2 Methoxy group (-OCH3) at 3-position donates electrons, potentially increasing solubility in polar solvents .
(3-Bromo-4-pyridyl)methanol Br (3), -CH2OH (4) C6H6BrNO Absence of Cl reduces steric hindrance; lower molecular weight may improve bioavailability .
(4-Bromo-6-chloropyridin-3-yl)methanol Br (4), Cl (6), -CH2OH (3) C6H5BrClNO Positional isomerism (Br at 4 vs. 5) affects steric interactions in crystal packing or ligand binding .
2-Bromo-5-fluoropyridin-3-ol Br (2), F (5), -OH (3) C5H3BrFNO Fluorine’s electronegativity increases acidity of the hydroxyl group (pKa ~4–5) compared to -CH2OH derivatives .

Physicochemical Properties

  • Solubility: The -CH2OH group enhances water solubility, but halogen atoms (Br, Cl) counteract this by increasing hydrophobicity. For example, this compound is less soluble in water than (3-Bromo-4-pyridyl)methanol, which lacks a chlorine substituent .
  • Melting Points: Halogenated derivatives generally exhibit higher melting points due to stronger intermolecular halogen bonding. (4-Bromo-6-chloropyridin-3-yl)methanol (CAS: 1807036-97-0) has a reported melting point of 222°C, comparable to the target compound .

Biological Activity

(5-Bromo-4-chloropyridin-3-yl)methanol is a halogenated heterocyclic compound with the molecular formula C₆H₅BrClNO and a molecular weight of 222.47 g/mol. This compound features a pyridine ring substituted with bromine and chlorine atoms, along with a hydroxymethyl group. Its unique structure contributes to its diverse biological activities, which have garnered attention in pharmaceutical and agrochemical research.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxymethyl group facilitates hydrogen bonding, while the halogen substituents enhance reactivity and binding properties. These interactions allow the compound to modulate multiple biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar compounds have demonstrated efficacy against bacteria and fungi, suggesting that this compound could be developed into new antimicrobial agents. The presence of halogen atoms enhances its interaction with microbial targets, potentially leading to effective treatments for infections.

Protein Kinase Inhibition

Compounds in the same class as this compound have been explored for their potential as protein kinase inhibitors. These inhibitors can modulate cell cycle control, making them relevant in cancer research and treatment strategies. The inhibition of NAD-dependent enzymes has also been noted, which is crucial for various metabolic processes.

Insecticidal Activity

Some derivatives of pyridine compounds have shown insecticidal properties. Preliminary studies suggest that this compound may exhibit larvicidal effects against specific insect pests, indicating potential applications in agricultural pest management.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties:

Compound NameCAS NumberSimilarity IndexUnique Features
This compound1633014-12-60.87Specific substitution pattern influencing reactivity
(2-Bromo-5-chloropyridin-3-yl)methanol1227585-65-00.81Variation in halogen positions
(5-Chloro-3-pyridinyl)methanol22620-34-40.78Lacks bromine; different biological activity potential
(3-Chloropyridin-2-yl)methanol60588-81-00.82Simpler structure with only one halogen

This table illustrates how the unique halogenation pattern of this compound could lead to distinct biological activities compared to its analogs.

Inhibition of Enzymatic Activity

A study highlighted that compounds with similar structural motifs can inhibit NAD-dependent enzymes, which play a pivotal role in metabolic pathways. This inhibition could be leveraged in drug development targeting metabolic disorders.

Antimicrobial Efficacy

In vitro studies have demonstrated that related pyridine derivatives exhibit antimicrobial effects against various bacterial strains, suggesting that this compound may possess similar properties.

Potential in Cancer Treatment

Research focusing on protein kinase inhibitors has shown that compounds like this compound could be developed into effective treatments for cancer by modulating cell cycle pathways.

Q & A

Q. Q1: What are the optimal reaction conditions for synthesizing (5-Bromo-4-chloropyridin-3-yl)methanol, and how can low yields be troubleshooted?

Methodological Answer: The synthesis of pyridine derivatives often involves halogenation and alcohol functionalization. For example, analogous compounds like bromo-chloropyridines are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts under inert atmospheres (e.g., argon) . Key parameters include:

  • Catalyst selection : Bis(triphenylphosphine)palladium(II) dichloride is effective for coupling boronic acids with brominated pyridines.
  • Temperature : Microwave-assisted heating at 140°C accelerates reaction kinetics while minimizing side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) resolves low yields caused by competing hydrolysis or incomplete coupling. Monitor reaction progress via TLC (Rf comparison) .

Q. Low Yield Solutions :

  • Ensure anhydrous conditions to prevent dehalogenation.
  • Optimize stoichiometry of boronic acid and halopyridine (1.2–1.5 equivalents of boronic acid recommended) .

Advanced Characterization Techniques

Q. Q2: How can conflicting NMR and X-ray crystallography data for brominated pyridine derivatives be resolved?

Methodological Answer: Discrepancies between NMR (solution state) and crystallographic (solid state) data may arise from conformational flexibility or crystal packing effects. To resolve contradictions:

  • Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers or tautomerism in the pyridine ring .
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate assignments .
  • SHELX Refinement : For crystallography, use SHELXL to refine hydrogen bonding networks and confirm methanol group orientation .

Case Example : In a structurally similar compound, tert-butyl carbamate groups exhibited axial-equatorial isomerism in NMR but planar geometry in X-ray due to crystal lattice constraints .

Functional Group Reactivity

Q. Q3: What strategies mitigate undesired bromine displacement during downstream derivatization of this compound?

Methodological Answer: Bromine in pyridine derivatives is susceptible to nucleophilic substitution. To preserve the bromine:

  • Protection of Methanol : Convert the -CH2OH group to a stable ether (e.g., TBS-protected) before functionalizing the pyridine ring .
  • Low-Temperature Conditions : Perform reactions (e.g., aminations) at 0–5°C to reduce SNAr reactivity .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates without promoting bromide dissociation .

Validation : Monitor reaction progress via LC-MS to detect bromine loss (e.g., mass shift of -79.9 Da) .

Stability and Storage

Q. Q4: How does moisture affect the stability of this compound, and what storage protocols are recommended?

Methodological Answer: The methanol group and halogens make the compound hygroscopic. Degradation pathways include:

  • Hydrolysis : Bromine or chlorine may hydrolyze to hydroxyl groups in aqueous conditions.
  • Oxidation : The alcohol group can oxidize to a ketone under ambient oxygen.

Q. Storage Protocol :

  • Store under argon at -20°C in amber vials.
  • Use molecular sieves (3Å) in the storage container to absorb moisture .
  • For long-term stability, convert to a stable derivative (e.g., acetate ester) and regenerate the alcohol via hydrolysis as needed .

Computational Modeling

Q. Q5: Which computational methods predict the electronic effects of bromine and chlorine substituents on the pyridine ring’s reactivity?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces (EPS) and identify electrophilic/nucleophilic sites .
  • Hammett Constants : Compare σ values for Br (-0.26) and Cl (+0.23) to predict substituent effects on reaction rates (e.g., SNAr vs. cross-coupling) .
  • Molecular Dynamics (MD) : Simulate solvation effects in methanol/water mixtures to model hydrolysis pathways .

Example : Bromine’s electron-withdrawing effect increases the pyridine ring’s electrophilicity, favoring nucleophilic attack at the 4-position .

Contradictory Analytical Data

Q. Q6: How should researchers address discrepancies between HPLC purity assays and elemental analysis for this compound?

Methodological Answer:

  • HPLC Calibration : Ensure the mobile phase (e.g., methanol/water gradients) resolves all impurities. Use a high-purity reference standard for retention time alignment .
  • Elemental Analysis : Account for halogen content (Br, Cl) in theoretical calculations. Discrepancies >0.3% suggest residual solvents or incomplete drying.
  • Cross-Validation : Perform HRMS to confirm molecular ion peaks and isotopic patterns (e.g., 79Br/81Br ratio) .

Case Study : A related bromochloropyridine showed 98% HPLC purity but 94% elemental analysis due to retained ethyl acetate, resolved via vacuum drying at 50°C .

Application in Drug Discovery

Q. Q7: What role does this compound play in designing kinase inhibitors?

Methodological Answer: The compound serves as a scaffold for ATP-binding site targeting:

  • Functionalization : Introduce sulfonamide or urea groups at the methanol position to enhance hydrogen bonding with kinase hinge regions .
  • Halogen Bonding : Bromine and chlorine form halogen bonds with carbonyl oxygens in kinase pockets (e.g., BRAF V600E mutants) .
  • SAR Studies : Compare IC50 values of derivatives with varying halogen positions to optimize selectivity .

Experimental Design : Use fluorescence polarization assays to measure binding affinity against recombinant kinases .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-4-chloropyridin-3-yl)methanol
Reactant of Route 2
(5-Bromo-4-chloropyridin-3-yl)methanol

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